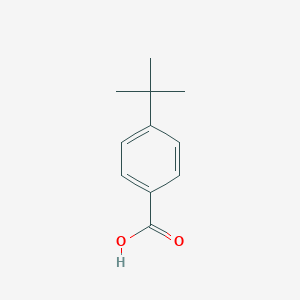
4-tert-Butylbenzoic acid
Cat. No. B166486
Key on ui cas rn:
98-73-7
M. Wt: 178.23 g/mol
InChI Key: KDVYCTOWXSLNNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06613947B1
Procedure details


A high purity 4,4′-isopropylidine-bis-(2,6-dibromophenol) characterised by ionic bromides less than 10 ppm, colour in alkaline solution from 60-100 HU, HPLC purity about 99.9%, APHA of 20% MeOH solution less than 10.0 HU, Fe less than 1.0 ppm, turbidity of 20% MeOH solution less than 5 NTU, pH of 10% slurry 6.0-7.0, size of the crystal particles, 250 to 280 microns with angle of repose lower than 30°. The product is produced by reacting Bisphenol-A with bromine in a “water-immiscible” polar solvent in the presence of hydrogen peroxide, aging the reaction products after the reaction, eliminating the excess bromine by reducing agents, washing the product layer with a combination of anionic surfactant, alkali, reducing agent and demineralised water under controlled pH conditions, partially distilling the organic solvent chilling the medium containing the product, filtering the crude product, boiling the crude product with alkali, reducing agent and demineralised water, filtering the TBBA, washing the product with demineralised water and drying to obtain the final high purity TBBA with high yield.
[Compound]
Name
4,4′-isopropylidine-bis-(2,6-dibromophenol)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
bromides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three







Identifiers


|
REACTION_CXSMILES
|
[CH3:1][OH:2].OC1C=C[C:7]([C:10]([C:13]2[CH:18]=[CH:17][C:16](O)=[CH:15][CH:14]=2)([CH3:12])[CH3:11])=CC=1.BrBr.[OH:22]O>[Fe].O>[CH3:12][C:10]([C:13]1[CH:14]=[CH:15][C:16]([C:1]([OH:22])=[O:2])=[CH:17][CH:18]=1)([CH3:7])[CH3:11]
|
Inputs


Step One
[Compound]
|
Name
|
4,4′-isopropylidine-bis-(2,6-dibromophenol)
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
[Compound]
|
Name
|
bromides
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Step Ten
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
lower than 30°
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product is produced
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after the reaction
|
WASH
|
Type
|
WASH
|
|
Details
|
washing the product layer with a combination of anionic surfactant
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
partially distilling the organic solvent
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
chilling the medium
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing the product
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtering the crude product
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtering the TBBA
|
WASH
|
Type
|
WASH
|
|
Details
|
washing the product with demineralised water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C)(C)C1=CC=C(C=C1)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

